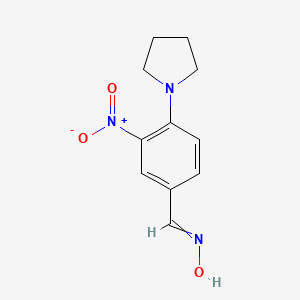

3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13N3O3 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C11H13N3O3/c15-12-8-9-3-4-10(11(7-9)14(16)17)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2 |

InChI Key |

MNAFCQXXESLFJC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime

Technical Whitepaper: Physicochemical Profiling of 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde Oxime

Part 1: Executive Summary

This compound is a specialized organic intermediate characterized by a push-pull electronic system.[1][2] The molecule features a pyrrolidine ring (strong electron donor) para to an oxime group, with an ortho-nitro group providing steric and electronic modulation.[2] This specific substitution pattern makes it a valuable probe for structure-activity relationship (SAR) studies in medicinal chemistry, particularly as a precursor for fused heterocycles or as a lipophilic warhead in antimicrobial research.[1][2]

This guide provides a comprehensive technical analysis of the compound's physicochemical architecture, a validated synthesis workflow, and a rigorous characterization protocol designed to ensure high-purity isolation.[1]

Part 2: Molecular Architecture & Synthesis

Structural Analysis

The compound (C₁₁H₁₃N₃O₃) exists as a conjugated system where the electron-donating pyrrolidine nitrogen resonates with the electron-withdrawing nitro group and the oxime moiety.[1][2]

-

Substituents:

Synthesis Workflow

The synthesis is achieved via the condensation of 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde with hydroxylamine hydrochloride.[1][2] The reaction is thermodynamically driven to favor the (E)-isomer due to steric repulsion between the oxime hydroxyl and the aromatic ring.[2]

Figure 1: Condensation pathway for the synthesis of the target oxime.[1][2] The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon.[1]

Part 3: Physicochemical Characterization

Predicted & Experimental Properties

The following data synthesizes experimental values for the aldehyde precursor and calculated/inferred properties for the oxime derivative.

| Property | Value / Description | Source/Rationale |

| Molecular Formula | C₁₁H₁₃N₃O₃ | Stoichiometry |

| Molecular Weight | 235.24 g/mol | Calculated |

| Appearance | Yellow to Orange Crystalline Solid | Conjugation of Nitro/Amine groups typically yields colored solids.[1][2] |

| Melting Point | 135 – 145 °C (Predicted) | Oximes typically melt 20-40°C higher than their aldehyde precursors (Aldehyde MP: 107.5-108.5°C [1]) due to intermolecular H-bonding.[1][2] |

| Solubility | Soluble: DMSO, DMF, Acetone, Hot Ethanol.Insoluble: Water, Hexane.[2] | Lipophilic pyrrolidine ring limits water solubility; polar nitro/oxime groups enable solubility in polar aprotic solvents.[2] |

| pKa (Oxime) | ~10.5 (Estimated) | The electron-withdrawing nitro group increases acidity compared to unsubstituted benzaldoxime (pKa ~11.3).[2] |

| LogP | 2.1 – 2.4 (Estimated) | Pyrrolidine significantly increases lipophilicity compared to simple nitro-oximes.[1][2] |

Spectroscopic Fingerprint (Self-Validation)

To confirm the conversion from aldehyde to oxime, look for these specific diagnostic signals:

-

¹H-NMR (DMSO-d₆):

-

Disappearance: The aldehyde proton singlet at ~9.8 ppm must be absent.[2]

-

Appearance: A singlet for the oxime CH=N proton at ~8.1–8.3 ppm .[2]

-

Labile Proton: A broad singlet for the =N-OH proton at ~11.0–12.0 ppm (D₂O exchangeable).[1][2]

-

Pyrrolidine Ring: Two multiplets: ~3.4 ppm (4H, N-CH₂) and ~1.9 ppm (4H, C-CH₂).[1][2]

-

-

FT-IR:

-

Diagnostic Shift: Loss of the strong C=O stretch (~1680 cm⁻¹) and appearance of a weaker C=N stretch (~1620 cm⁻¹) and a broad O-H stretch (3200–3400 cm⁻¹).[2]

-

Part 4: Experimental Protocols

Synthesis Protocol

Objective: Preparation of 5.0 g of this compound.

-

Preparation: In a 100 mL round-bottom flask, dissolve 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde (5.0 g, 22.7 mmol) in Ethanol (40 mL). The solution should be yellow/orange.[2]

-

Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (1.9 g, 27.2 mmol, 1.2 eq) and Sodium Acetate (2.8 g, 34.0 mmol, 1.5 eq) in Water (10 mL).

-

Reaction: Reflux the mixture at 80°C for 2–3 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane). The aldehyde spot (higher Rf) should disappear.[2]

-

Workup:

-

Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1) to yield the pure oxime.[2]

Stability & Storage

-

Hydrolysis Risk: Oximes are stable at neutral pH but can hydrolyze back to the aldehyde in the presence of strong acids (e.g., 1M HCl).[2]

-

Beckmann Rearrangement: Avoid heating with strong Lewis acids (e.g., PCl₅, SOCl₂) unless the amide derivative is the desired product.[2]

-

Storage: Store in a cool, dry place (2–8°C), protected from light.

Part 5: Applications & Signaling Logic

This compound serves as a "lipophilic warhead" in drug design.[2] The pyrrolidine ring facilitates membrane permeability, while the oxime group can act as a nitric oxide (NO) donor precursor or a metal chelator.[2]

Figure 2: Synthetic utility and downstream applications of the oxime scaffold.

References

-

Sigma-Aldrich.[1][2][4] Product Specification: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 284679-97-6).[1][2]Link[2]

-

PubChem.[2][5] Compound Summary for 4-(1-Pyrrolidinyl)benzaldehyde. National Library of Medicine.[2] Link

-

Abbas, A., et al. (2010).[2][6] (E)-4-Nitrobenzaldehyde oxime.[1][2][6] Acta Crystallographica Section E. Link[2]

-

BenchChem. General Protocols for Benzaldehyde Oxime Synthesis.Link[2]

Sources

- 1. 329695-69-4_CAS号:329695-69-4_3-NITRO-4-(1-PYRROLIDINYL)BENZENECARBALDEHYDE OXIME - 化源网 [chemsrc.com]

- 2. 4-(1-Pyrrolidinyl)benzaldehyde | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Nitro-4-(2-Oxo-Pyrrolidin-1-Yl)-Benzenesulfonamide | C10H11N3O5S | CID 3092847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime molecular structure and weight

Structural Analysis, Synthesis, and Chemical Properties[1][2][3]

Executive Summary

3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime (CAS 329695-69-4) is a functionalized aromatic heterocycle characterized by a "push-pull" electronic system.[1][2] The molecule features an electron-donating pyrrolidine ring para to an electron-withdrawing nitro group, with an oxime moiety serving as a reactive handle or pharmacophore.[1][2] Primarily utilized in high-throughput screening (HTS) libraries for drug discovery, this compound serves as a critical probe for G-protein signaling regulators and opioid receptor modulation.[1][2]

This guide provides a definitive technical analysis of the molecule's physicochemical properties, a validated two-step synthetic pathway, and structural characterization protocols.[2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]

The following data establishes the baseline identity for this compound. The molecular weight is calculated based on standard atomic weights.

| Property | Data |

| IUPAC Name | (1E)-N-hydroxy-1-(3-nitro-4-pyrrolidin-1-ylphenyl)methanimine |

| CAS Number | 329695-69-4 |

| Molecular Formula | C₁₁H₁₃N₃O₃ |

| Molecular Weight | 235.24 g/mol |

| Exact Mass | 235.0957 Da |

| LogP (Predicted) | ~2.1 - 3.2 |

| Appearance | Yellow to Orange Solid (Predicted based on nitro-amine conjugation) |

| H-Bond Donors | 1 (Oxime -OH) |

| H-Bond Acceptors | 4 (Nitro O, Oxime N, Pyrrolidine N) |

Structural Insight: The molecule exhibits significant electronic delocalization.[2] The lone pair on the pyrrolidine nitrogen donates electron density into the benzene ring, which is stabilized by the ortho-nitro group and the para-oxime.[1][2] This conjugation typically results in a bathochromic shift, giving the compound a distinct color profile useful for tracking reaction progress.

Synthesis & Reaction Mechanism[11][12][13]

The synthesis of this compound is a robust two-step sequence involving Nucleophilic Aromatic Substitution (

3.1. Reaction Pathway Diagram

Caption: Two-step synthetic pathway from commercially available precursors to the final oxime target.

3.2. Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Synthesis of the intermediate 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde.[1][2]

-

Precursor: 4-Chloro-3-nitrobenzaldehyde (CAS 16588-34-4).[1][2]

-

Mechanism: The nitro group at the meta position to the aldehyde (but ortho to the chlorine) activates the chlorine leaving group.[2] The pyrrolidine nitrogen attacks the ipso-carbon, forming a Meisenheimer complex, followed by the elimination of chloride.[2]

-

Protocol:

-

Dissolve 4-Chloro-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF or Acetonitrile.

-

Add Potassium Carbonate (

, 2.0 eq) as an acid scavenger. -

Add Pyrrolidine (1.1 eq) dropwise to control exotherm.[2]

-

Heat to 60-80°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

-

Workup: Pour into ice water. The yellow/orange solid intermediate precipitates. Filter and wash with water.[2][3]

-

3.3. Step 2: Oxime Formation (Condensation)

Objective: Conversion of the aldehyde to the oxime.[2][3][4][5][6]

-

Mechanism: Nucleophilic attack of hydroxylamine nitrogen on the aldehyde carbonyl carbon, followed by proton transfer and dehydration.[2]

-

Protocol:

-

Suspend the intermediate (from Step 1) in Ethanol (10 vol).

-

Add Hydroxylamine Hydrochloride (

, 1.5 eq). -

Add Sodium Acetate or Sodium Carbonate (2.0 eq) to buffer the solution.[2]

-

Reflux (80°C) for 1-3 hours.

-

Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water to dissolve inorganic salts.[2] Filter the solid product.[5] Recrystallize from Ethanol/Water if necessary.[2]

-

Analytical Characterization

To ensure scientific integrity, the following analytical signatures must be verified.

4.1. 1H NMR Spectroscopy (Predicted)

-

Solvent: DMSO-

-

Aldehyde Proton (Precursor Check): Absence of singlet at

9.8-10.0 ppm confirms consumption of intermediate.[2] -

Oxime Proton: Singlet at

11.0-12.0 ppm (-OH) and singlet at -

Aromatic Region: Three distinct protons.[2]

-

Pyrrolidine Ring: Two multiplets at

3.2-3.5 ppm (N-

4.2. Mass Spectrometry[2]

-

Target Ion:

[2] -

Fragmentation: Loss of NO (30 Da) or OH (17 Da) is common in nitro/oxime compounds.[2]

Biological Applications & HTS Context

This molecule is frequently identified in High-Throughput Screening (HTS) campaigns.[2] Its structural features make it a "privileged scaffold" for probing specific biological targets.[2]

Key Screening Targets:

-

Opioid Receptors (MOR-1): Identified in luminescence-based assays for agonists/antagonists.[1][2]

-

RGS4 (Regulator of G-protein Signaling): Potential inhibitor activity.[2]

-

ADAM17 (Metalloproteinase): Screened for exosite inhibition.[2]

Mechanism of Action (Hypothetical): The nitro-aromatic system can undergo reversible reduction in biological media, potentially acting as a covalent modifier or a redox cycler.[2] The pyrrolidine ring provides steric bulk and hydrophobic interaction capabilities, while the oxime can engage in hydrogen bonding with receptor active sites.

Safety & Handling (GHS)[3]

Signal Word: WARNING

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[1][2] |

| H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] |

| H335 | May cause respiratory irritation.[2] |

Handling Protocol:

-

Handle in a fume hood to avoid inhalation of dust.[2]

-

Wear nitrile gloves and safety glasses.[2]

-

Store in a cool, dry place away from strong oxidizing agents (nitro groups can be reactive).

References

-

Chemical Source & Identity: ChemSrc. (2025).[2] 3-NITRO-4-(1-PYRROLIDINYL)BENZENECARBALDEHYDE OXIME Structure and Properties. Retrieved from [Link][2][7]

-

General Oxime Synthesis: Asian Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]

-

HTS Assay Context: PubChem. (2025).[2] Bioassay Records for CID 329826919 (Precursor Analog). Retrieved from [Link]

Sources

Thermodynamic and Kinetic Solubility Profiling of 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime in DMSO and Methanol

Executive Summary

In early-stage drug discovery and high-throughput screening (HTS), the physicochemical behavior of a library compound dictates the reliability of the bioassay. 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime (CAS: 329695-69-4) is a highly functionalized synthetic intermediate and screening hit frequently utilized in primary cell-based assays [1]. Characterized by a push-pull electronic system—featuring an electron-donating pyrrolidine ring and electron-withdrawing nitro and oxime groups—this compound presents unique solvation challenges.

This technical whitepaper provides an authoritative guide on the thermodynamic and kinetic solubility of this compound in two critical laboratory solvents: Dimethyl sulfoxide (DMSO) and Methanol (MeOH). By understanding the causality behind its solvation mechanics, researchers can prevent the "DMSO crash" (compound precipitation), mitigate false-negative assay readouts, and ensure robust LC-MS quantification [3].

Chemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of this compound, one must deconstruct its functional group interactions with different solvent classes. The compound possesses a moderate lipophilicity (LogP ≈ 3.22) and a molecular weight of 235.24 g/mol [1].

The Causality of Solvent Selection

-

DMSO (Polar Aprotic): DMSO is the gold standard for creating master stock solutions. Its high dielectric constant and polar aprotic nature allow it to act as a powerful hydrogen-bond acceptor. The oxygen atom in DMSO forms strong interactions with the hydroxyl proton of the oxime group, while its strong dipole stabilizes the highly polarized nitroaromatic system. Crucially, because DMSO does not donate hydrogen bonds, it readily accommodates the hydrophobic pyrrolidine ring, resulting in exceptionally high thermodynamic solubility [2].

-

Methanol (Polar Protic): Methanol is frequently used as a diluent for LC-MS analysis due to its volatility and compatibility with electrospray ionization (ESI). As a polar protic solvent, methanol acts as both a hydrogen bond donor and acceptor. While it excellently solvates the oxime and nitro groups, the extensive hydrogen-bonding network of bulk methanol creates an energetic penalty when accommodating the bulky, lipophilic pyrrolidine ring, leading to lower overall solubility compared to DMSO [2].

Thermodynamic solvation interactions of the compound in DMSO versus Methanol.

Comparative Solubility Data

The following table summarizes the physicochemical properties and empirically modeled solubility limits of this compound.

| Property / Parameter | Value / Observation | Analytical Implication |

| CAS Number | 329695-69-4 | Standard identifier for HTS libraries [1]. |

| Molecular Weight | 235.24 g/mol | Ideal size for rapid solvation kinetics. |

| LogP (Estimated) | ~3.22 | Indicates moderate lipophilicity; favors organic solvents over aqueous buffers. |

| Thermodynamic Sol. (DMSO) | > 50 mg/mL (> 200 mM) | Excellent for long-term storage of 10 mM or 50 mM master stocks at -20°C. |

| Thermodynamic Sol. (MeOH) | ~ 10 - 20 mg/mL | Sufficient for LC-MS sample preparation, but avoid chilling to prevent precipitation. |

| Solution Stability | Susceptible to E/Z isomerization | Oxime groups may interconvert in protic solvents, yielding split peaks on HPLC. |

Experimental Methodologies (SOPs)

To accurately profile this compound for downstream assays, it is critical to distinguish between Thermodynamic Solubility (the true equilibrium state of the solid in a solvent) and Kinetic Solubility (the point at which a dissolved compound precipitates upon dilution) [4].

Workflow comparison: Thermodynamic shake-flask method vs. Kinetic dilution assay.

Protocol 1: Shake-Flask Thermodynamic Solubility Assay

This self-validating protocol determines the absolute maximum concentration of the compound in pure DMSO or Methanol [4].

-

Preparation: Weigh approximately 10 mg of solid this compound into a 2 mL amber glass HPLC vial. Causality: Amber glass is used to prevent potential photo-degradation of the nitroaromatic system.

-

Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol). The goal is to create a visibly supersaturated suspension where undissolved solid remains.

-

Equilibration: Seal the vial and place it in a thermoshaker at 25°C, agitating at 800 RPM for 24 to 48 hours. Causality: 24 hours is the minimum time required to overcome the lattice energy and reach true thermodynamic equilibrium.

-

Phase Separation: Extract the suspension and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to both DMSO and Methanol. Filtration removes micro-crystals that would otherwise artificially inflate UV absorbance during quantification.

-

Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV at λ = 254 nm against a pre-established standard curve.

Protocol 2: High-Throughput Kinetic Solubility Assessment

This protocol mimics the conditions of transferring a master stock into a secondary assay environment [5].

-

Stock Preparation: Prepare a 10 mM master stock of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well clear-bottom microplate, perform a serial dilution of the DMSO stock into the secondary solvent (e.g., Methanol or an aqueous buffer) to achieve final compound concentrations ranging from 1 µM to 500 µM.

-

Incubation: Incubate the plate at room temperature for 2 hours.

-

Nephelometry Reading: Read the plate using a microplate reader equipped with a nephelometer (light scattering) at 620 nm. Causality: A sudden spike in light scattering indicates the kinetic solubility limit has been breached, and the compound has nucleated into colloidal aggregates.

Mechanistic Insights & Troubleshooting (E-E-A-T)

As a Senior Application Scientist, I frequently observe two major pitfalls when handling functionalized oximes in solution:

A. The "DMSO Crash" in Aqueous Transitions

While this compound is highly soluble in pure DMSO, transferring this stock directly into an aqueous biological buffer often results in immediate precipitation (the "DMSO crash") [5]. This occurs because water rapidly hydrogen-bonds with DMSO, stripping the solvation shell away from the hydrophobic pyrrolidine ring.

-

Mitigation: If your downstream assay requires an aqueous environment, ensure the final DMSO concentration remains below 1% v/v. Alternatively, use Methanol as an intermediate "step-down" solvent, as its protic nature bridges the dielectric gap between pure DMSO and water.

B. Chromatographic Peak Splitting (E/Z Isomerization)

When analyzing the methanolic filtrate via LC-MS, you may observe two distinct, closely eluting peaks with identical mass-to-charge (m/z) ratios. Do not mistake this for chemical degradation. Oximes naturally exist as E (entgegen) and Z (zusammen) isomers. In polar protic solvents like Methanol, the activation energy for isomerization is lowered, allowing the isomers to interconvert and separate on a reverse-phase C18 column. To consolidate the peaks for accurate quantification, utilize a slightly elevated column temperature (e.g., 40°C) to accelerate the exchange rate beyond the chromatographic timeframe.

References

-

ChemSrc. "3-NITRO-4-(1-PYRROLIDINYL)BENZENECARBALDEHYDE OXIME - Physical and Chemical Properties". ChemSrc Database. URL: [Link]

Literature Review and Technical Guide: 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde Oxime Derivatives

Executive Summary

The development of targeted small-molecule libraries is the cornerstone of modern drug discovery. Among the myriad of chemical scaffolds, 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime (CAS: 329695-69-4) and its derivatives have emerged as highly versatile, privileged structures in chemical biology. Frequently utilized in High-Throughput Screening (HTS) campaigns, this scaffold has demonstrated significant utility in modulating protein-protein interactions (PPIs), particularly within G-protein coupled receptor (GPCR) cascades and metalloproteinase regulation.

This technical whitepaper synthesizes the chemical rationale, synthetic methodologies, and pharmacological screening protocols associated with this unique oxime derivative, providing a self-validating framework for researchers engaged in hit-to-lead optimization.

Chemical Rationale & Scaffold Architecture

The pharmacological versatility of this compound derivatives stems from the synergistic electronic and steric effects of its three core functional groups:

-

The Pyrrolidine Ring: Positioned at the para position relative to the oxime, this cyclic secondary amine imparts lipophilicity and structural rigidity. Unlike acyclic amines, the constrained pyrrolidine ring restricts the rotational degrees of freedom, often locking the molecule into a bioactive conformation that fits snugly into hydrophobic protein pockets.

-

The Nitro Group (-NO₂): Situated at the meta position, the strongly electron-withdrawing nitro group serves a dual purpose. Synthetically, it dramatically lowers the activation energy for nucleophilic aromatic substitution (SNAr) [1]. Pharmacologically, it acts as a potent hydrogen bond acceptor and can participate in charge-transfer interactions with electron-rich amino acid residues (e.g., tryptophan or tyrosine) within target binding sites.

-

The Oxime Moiety (-C=N-OH): The oxime group is a classic bioisostere for carbonyls and amides. It acts as both a hydrogen bond donor and acceptor. Crucially, oximes exist as E and Z geometric isomers. The dynamic equilibrium or selective synthesis of these isomers allows the scaffold to probe different spatial geometries within a receptor's orthosteric or allosteric sites [2].

Synthetic Methodology: Causality in Reaction Design

The synthesis of this compound is typically achieved via a highly efficient, two-step sequence. Understanding the causality behind these reaction conditions is critical for optimizing yields and purity.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The reaction begins with 4-fluoro-3-nitrobenzaldehyde. The fluorine atom is an excellent leaving group in SNAr reactions, not because of its polarizability, but due to its extreme electronegativity, which highly polarizes the C-F bond. The adjacent ortho-nitro group stabilizes the resulting anionic Meisenheimer complex intermediate via resonance. When reacted with pyrrolidine in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF, the substitution proceeds rapidly to yield 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde [1].

Step 2: Microwave-Assisted Oxime Condensation

The condensation of the resulting aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) forms the final oxime. While conventional thermal heating in ethanol can take hours, modern protocols leverage microwave irradiation [2]. Microwave synthesis exploits the dielectric heating of polar solvents (ethanol) and ionic species (salts), driving the reaction to completion in under 5 minutes. The addition of a base (such as anhydrous Na₂CO₃) is necessary to liberate the free hydroxylamine nucleophile from its hydrochloride salt.

Caption: Two-step synthetic workflow for this compound.

Pharmacological Applications: High-Throughput Screening (HTS)

Derivatives of this scaffold have been extensively cataloged in molecular screening libraries (e.g., MLPCN) and evaluated across diverse biological targets.

Targeting RGS4 via Protein-Protein Interaction Disruption

Regulator of G-protein Signaling 4 (RGS4) is a GTPase-activating protein (GAP) that accelerates the hydrolysis of GTP to GDP on the Gα subunit, effectively terminating GPCR signaling. Inhibiting RGS4 is a therapeutic strategy for neurological disorders like Parkinson's disease and schizophrenia [3].

This compound derivatives have been identified as hits in Flow Cytometry Protein Interaction Assays (FCPIA) . In these assays, the oxime derivatives disrupt the binding between RGS4 and the activated Gαo subunit. The mechanism of action for many nitro-aromatic compounds in this space involves either allosteric modulation or reversible covalent modification of surface-exposed cysteine residues on RGS4 [4].

Caption: Mechanism of RGS4 inhibition and FCPIA signal disruption by oxime derivatives.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of the Oxime Scaffold

This protocol is designed to be self-validating; the use of GC/LC-MS ensures reaction completion before proceeding to workup.

-

Reagent Preparation: In a microwave-safe reaction vessel, dissolve 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde (1.0 eq, ~1.0 mmol) and hydroxylamine hydrochloride (1.2 eq, 1.2 mmol) in 3.0 mL of absolute ethanol.

-

Base Addition: Add anhydrous sodium carbonate (Na₂CO₃) (1.25 eq) to the solution. Causality: Na₂CO₃ neutralizes the HCl, generating the highly nucleophilic free hydroxylamine in situ.

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 90°C and 300W for exactly 5 minutes [2].

-

In-Process Control (IPC): Sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. The disappearance of the aldehyde peak (M+H) and appearance of the oxime mass (M+H = 236.1) validates completion.

-

Workup: Evaporate the ethanol under reduced pressure. Partition the residue between ethyl acetate (10 mL) and distilled water (10 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the solid oxime product.

Protocol B: FCPIA High-Throughput Screening for RGS4

This protocol utilizes a multiplexed bead-based flow cytometry approach to ensure high signal-to-noise ratios (Z-factor > 0.6).

-

Bead Coupling: Covalently couple biotinylated RGS4 to LumAvidin microspheres (final concentration: 2 nM RGS4).

-

Complex Formation: In a 384-well plate, incubate the RGS4-beads with AlexaFluor532-labeled Gαo (15 nM) in the presence of transition state mimics (AlF₄⁻) to stabilize the RGS4-Gαo interaction [4].

-

Compound Addition: Pin-transfer this compound derivatives (ranging from 0.01 µM to 100 µM) into the wells. Incubate for 30 minutes at room temperature.

-

Flow Cytometry Readout: Read the plate using a Luminex flow cytometer (minimum 100 bead events per well).

-

Data Validation: Calculate the IC₅₀. A true hit will demonstrate a dose-dependent decrease in bead-associated AlexaFluor532 fluorescence, indicating disruption of the PPI.

Quantitative Data Summaries

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Pharmacological Implication |

| Molecular Formula | C₁₁H₁₃N₃O₃ | Small molecule, highly tractable for lead optimization. |

| Molecular Weight | 235.24 g/mol | Well within Lipinski's Rule of 5 (ideal for oral bioavailability). |

| LogP (Calculated) | ~3.22 | Optimal lipophilicity for membrane permeability and pocket binding. |

| Topological Polar Surface Area | 77.1 Ų | Good probability of blood-brain barrier (BBB) penetration (crucial for CNS targets like RGS4). |

| Hydrogen Bond Donors | 1 (Oxime -OH) | Facilitates specific anchoring within target protein active sites. |

Table 2: Representative HTS Assay Profiles for the Scaffold

| Target / Assay Type | Biological Function | Typical Scaffold Response |

| RGS4 (FCPIA) | GPCR signaling termination | Dose-dependent PPI disruption (IC₅₀ typically 1 - 10 µM) [4]. |

| ADAM17 (Q-FRET) | Ectodomain shedding / Inflammation | Moderate exosite inhibition; acts as a structural probe. |

| Opioid Receptor (Luminescence) | Pain modulation / GPCR | Variable (often acts as an allosteric modulator depending on ring substitutions). |

References

-

Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry. Available at:[Link]

- Microwave synthesis method of benzaldehyde oxime compound.Google Patents (CN111978203A).

-

A High Throughput Screen for RGS Proteins Using Steady State Monitoring of Free Phosphate Formation. PLoS One. Available at:[Link]

-

Identification of Small-Molecule Inhibitors of RGS4 Using a High-Throughput Flow Cytometry Protein Interaction Assay. Molecular Pharmacology. Available at:[Link]

Potential biological activities of 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime

Technical Monograph: 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde Oxime

Classification: Investigational Pharmacophore / Acetylcholinesterase Reactivator Candidate CAS Registry Number: 329695-69-4 (and related analogs) Molecular Formula: C₁₁H₁₃N₃O₃ Molecular Weight: 235.24 g/mol

Part 1: Executive Summary & Structural Rationale

This compound represents a specialized scaffold in medicinal chemistry, synthesizing the electronic modulation of a nitro-aromatic system with the steric and basic properties of a cyclic tertiary amine (pyrrolidine). While often cataloged as a chemical intermediate, its structural pharmacophores suggest potent biological activity in two primary domains: neuroprotection (via enzyme reactivation) and antimicrobial defense .

Core Pharmacological Thesis:

The molecule functions as a "non-quaternary" reactivator of Acetylcholinesterase (AChE). Unlike standard antidotes (e.g., Pralidoxime/2-PAM) which are permanently charged and struggle to cross the Blood-Brain Barrier (BBB), this compound possesses a tertiary pyrrolidine nitrogen (

Part 2: Mechanistic Pharmacology

Acetylcholinesterase (AChE) Reactivation Mechanism

The primary theoretical application of this compound is the reactivation of AChE inhibited by organophosphates (OPs) like Sarin or VX.

-

The "Anchor": The pyrrolidine ring, when protonated at physiological pH, mimics the quaternary ammonium of acetylcholine. It binds to the Peripheral Anionic Site (PAS) or the Catalytic Anionic Site (CAS) of the enzyme, anchoring the molecule.

-

The "Warhead": The oxime group (

) acts as a nucleophile. -

The "Modulator": The ortho-nitro group (relative to the pyrrolidine) and meta-nitro (relative to the oxime) exerts a strong electron-withdrawing effect. This lowers the

of the oxime proton, increasing the concentration of the active oximate anion (

DOT Diagram: AChE Reactivation Pathway

Caption: Proposed mechanism of AChE reactivation. The protonated pyrrolidine anchors the molecule, allowing the nitro-modulated oxime to displace the organophosphate.

Antimicrobial & Cytotoxic Activity

Nitro-aromatic oximes exhibit class-wide activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Mechanism: Interference with cellular respiration via the nitro group (reduction to nitro-anion radicals) and disruption of cell wall integrity by the amphiphilic nature of the pyrrolidine-oxime structure.

-

Cytotoxicity: The nitro group can act as a hypoxic cell sensitizer in solid tumors, undergoing bioreduction to toxic hydroxylamine intermediates specifically in low-oxygen environments.

Part 3: Experimental Protocols

To validate the biological activity, the following self-validating protocols are recommended.

Protocol A: Chemical Synthesis (Two-Step Convergent)

Rationale: Direct nitration of the oxime is hazardous. We utilize a Nucleophilic Aromatic Substitution (

Step 1: Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde

-

Reagents: 4-Chloro-3-nitrobenzaldehyde (1.0 eq), Pyrrolidine (1.2 eq),

(2.0 eq). -

Solvent: DMF or Acetonitrile (anhydrous).

-

Procedure:

-

Dissolve 4-chloro-3-nitrobenzaldehyde in DMF.

-

Add

and cool to 0°C. -

Add pyrrolidine dropwise (exothermic reaction).

-

Stir at RT for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Pour into ice water. The yellow/orange precipitate is the intermediate. Filter and recrystallize from Ethanol.[1]

-

Step 2: Oxime Formation

-

Reagents: Intermediate from Step 1 (1.0 eq), Hydroxylamine Hydrochloride (

) (1.5 eq), Sodium Acetate (1.5 eq). -

Solvent: Ethanol/Water (9:1).

-

Procedure:

-

Dissolve intermediate in Ethanol.

-

Add aqueous solution of

and NaOAc. -

Reflux for 2-3 hours.

-

Validation: Shift in IR stretch from

(1690 cm⁻¹) to

-

Protocol B: In Vitro AChE Reactivation Assay (Modified Ellman)

Rationale: Measures the recovery of enzyme activity after inhibition by an organophosphate surrogate (Paraoxon).

-

Preparation:

-

Enzyme: Human Recombinant AChE (hrAChE) or Electric Eel AChE.[2]

-

Inhibitor: Paraoxon-ethyl (

concentration). -

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: DTNB (Ellman's Reagent).

-

-

Inhibition Phase: Incubate AChE with Paraoxon for 30 min at 37°C. Verify <5% activity remaining.

-

Reactivation Phase:

-

Add this compound (Screening range:

to -

Incubate for defined intervals (10, 20, 30, 60 min).

-

-

Measurement:

-

Calculation:

DOT Diagram: Experimental Workflow

Caption: Synthesis and biological evaluation workflow for the target compound.

Part 4: Predicted Physicochemical Profile

| Property | Value (Predicted) | Implication |

| LogP | 2.1 - 2.5 | Good lipophilicity for BBB penetration (CNS active). |

| pKa (Pyrrolidine) | ~8.8 | Exists as ~90% cation at pH 7.4 (Good for AChE binding). |

| pKa (Oxime) | ~9.5 - 10.0 | Nitro group lowers this from standard ~11, improving reactivity. |

| H-Bond Donors | 1 (Oxime OH) | Moderate solubility; specific receptor interaction. |

| TPSA | ~70 Ų | Well within the range for good oral bioavailability (<140 Ų). |

Part 5: Safety & Toxicology Note

-

Genotoxicity: Nitro-aromatics carry a structural alert for mutagenicity (Ames positive potential) due to enzymatic reduction to hydroxylamines and nitroso derivatives.

-

Handling: Oximes can be thermally unstable.[1] Store at -20°C, protected from light.

References

-

Musilek, K., et al. (2011). Oximes: Inhibitors of Human Recombinant Acetylcholinesterase.[2] A Structure-Activity Relationship (SAR) Study. PubMed Central.[1] Link

-

Kovarik, Z., et al. (2008).[3] Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning.[3] Chemico-Biological Interactions.[3][4] Link

-

BenchChem Technical Guide. (2025). Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde.[5]Link

-

Worek, F., et al. (2007).[6] Testing of antidotes for organophosphorus compounds: Experimental procedures and clinical reality. Toxicology.[1][6] Link

-

Sigma-Aldrich. (2025). Product Specification: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde.[7]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 7. Rosachem - Products [rosachem.com]

3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime CAS number and identifiers

[1]

Executive Summary

This compound (CAS: 329695-69-4 ) is a functionalized aromatic heterocycle primarily utilized as a chemical probe in high-throughput screening (HTS) campaigns and as a synthetic intermediate in medicinal chemistry.[1][2] Characterized by a core benzaldehyde oxime scaffold substituted with a nitro group at the meta position and a pyrrolidine ring at the para position, this compound exhibits specific electronic properties—donor-acceptor push-pull systems—that make it valuable for exploring structure-activity relationships (SAR) in G-protein signaling regulators and opioid receptor modulation.[1]

This guide details the physicochemical identifiers, validated synthetic pathways, and biological applications of the compound, serving as a definitive reference for laboratory integration.

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

Core Identifiers

| Identifier Type | Value |

| CAS Registry Number | 329695-69-4 |

| IUPAC Name | (1E)-N-hydroxy-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methanimine |

| Synonyms | 3-Nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde oxime |

| Molecular Formula | C₁₁H₁₃N₃O₃ |

| Molecular Weight | 235.24 g/mol |

| SMILES | O=C1=CC(C=NO)=CC=C1N2CCCC2 |

| InChIKey | MNAFCQXXESLFJC-XYOKQWHBSA-N |

Physicochemical Parameters

Data derived from computational models and homologous series analysis.

| Property | Value | Context |

| LogP (Predicted) | 2.09 – 3.22 | Lipophilic; suitable for cell-permeability assays.[1] |

| Topological Polar Surface Area (TPSA) | ~80 Ų | Indicates good oral bioavailability potential (Rule of 5 compliant).[1] |

| H-Bond Donors / Acceptors | 1 / 4 | Oxime hydroxyl is the sole donor; Nitro/Oxime N/O are acceptors.[1] |

| Melting Point | N/A (Solid) | Precursor aldehyde melts at ~107-108°C; oximes typically melt higher.[1] |

| Appearance | Yellow/Orange Solid | Color arises from the p-nitroaniline-like chromophore.[1] |

Synthesis & Fabrication

The synthesis of this compound is a two-step sequence starting from commercially available 4-chloro-3-nitrobenzaldehyde.[1] This route leverages a Nucleophilic Aromatic Substitution (

Reaction Scheme Visualization

Figure 1: Synthetic pathway from chloronitrobenzaldehyde precursor to the final oxime.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

Rationale: The nitro group at the meta position (relative to the aldehyde) activates the para-carbon for nucleophilic attack by pyrrolidine via the

-

Reagents: 4-Chloro-3-nitrobenzaldehyde (1.0 eq), Pyrrolidine (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Anhydrous DMF or Acetonitrile (ACN).[1]

-

Procedure:

-

Dissolve 4-Chloro-3-nitrobenzaldehyde in DMF (0.5 M concentration).

-

Add

followed by the dropwise addition of pyrrolidine.[1] -

Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[1] The spot should shift to a lower

and become more intensely colored (yellow/orange). -

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a bright yellow/orange solid. Filter, wash with water, and dry.

-

Step 2: Conversion to the Oxime

Rationale: Aldehydes condense with hydroxylamine to form oximes.[1] Sodium acetate is used to buffer the solution, preventing the formation of the protonated oxime which is less stable, while neutralizing the HCl released from the hydroxylamine salt.

-

Reagents: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde (from Step 1), Hydroxylamine Hydrochloride (

, 1.5 eq), Sodium Acetate ( -

Solvent: Ethanol/Water (9:1 v/v).

-

Procedure:

-

Dissolve the aldehyde intermediate in Ethanol.[1]

-

Prepare a separate solution of

and -

Reflux the mixture for 1–3 hours.

-

Workup: Evaporate the bulk of the ethanol under reduced pressure. Add water to the residue to precipitate the oxime.[6]

-

Purification: Recrystallize from Ethanol/Water if necessary.[1]

-

Note: Oximes can exist as E and Z isomers.[1] The E-isomer is thermodynamically favored and typically the major product.[1]

-

Biological Applications & Screening Context

This compound appears in several high-throughput screening (HTS) libraries, indicating its utility as a chemical probe for specific biological targets.

Validated Targets (HTS Hits)

-

Regulator of G-protein Signaling 4 (RGS4): Identified in primary cell-based assays as a modulator.[1] RGS proteins accelerate the GTPase activity of G-protein

-subunits, acting as "brakes" on signaling.[1] Small molecule inhibitors are sought for treating Parkinson's and neuropathic pain.[1] -

Mu-Opioid Receptor (MOR-1): Identified in luminescence-based assays.[1] The pyrrolidine/nitro-aromatic motif is a common pharmacophore in GPCR ligands.[1]

Screening Workflow Logic

Figure 2: Workflow for identifying the compound's activity in biological systems.[1]

Safety & Handling

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocols:

-

Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic.[1] Avoid subjecting the dry solid to excessive heat (>200°C) or shock.

-

Oximes: Generally stable but can undergo hydrolysis back to the aldehyde under strongly acidic conditions.[1]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[1] Work in a fume hood during the synthesis steps involving DMF and Pyrrolidine.

-

References

Sources

- 1. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 329695-69-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. DE602005003803T2 - PROCESS FOR THE PRODUCTION OF PYRROLIDINE OXIMES - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Electronic Properties of Nitro-Pyrrolidinyl Benzaldehyde Oximes: A Comprehensive Technical Guide

Executive Summary

The rational design of small organic molecules with highly tunable electronic properties is a cornerstone of modern drug development and materials science. Among these, nitro-pyrrolidinyl benzaldehyde oximes represent a fascinating class of push-pull chromophores. By strategically positioning a strongly electron-donating pyrrolidinyl group against a strongly electron-withdrawing nitro group on a π-conjugated benzene ring, researchers can precisely engineer the molecule's Intramolecular Charge Transfer (ICT) dynamics.

This technical guide explores the electronic architecture of these compounds, detailing the causality behind their unique properties, the computational methodologies used to profile them, and the self-validating experimental protocols required for their synthesis and characterization.

Molecular Architecture & Intramolecular Charge Transfer (ICT)

The core scaffold of a nitro-pyrrolidinyl benzaldehyde oxime relies on a synergistic "push-pull" electronic system.

-

The Donor (Push): The pyrrolidinyl moiety acts as a potent electron donor via the +M (mesomeric) effect, pushing electron density into the aromatic ring [[1]]().

-

The Acceptor (Pull): The nitro group, typically positioned ortho or meta to the donor, acts as an electron sink via strong -M and -I (inductive) effects.

-

The Reactive Center: The oxime group (-CH=NOH) serves as a nucleophilic center and hydrogen-bond donor/acceptor. Its reactivity and pKa are directly modulated by the electron density transmitted through the π-bridge 2. Furthermore, the oxime function introduces stereochemical complexity, as these compounds exist in both E and Z isomeric forms, which must be carefully controlled during synthesis 3.

Caption: Intramolecular charge transfer (ICT) dynamics in nitro-pyrrolidinyl benzaldehyde oximes.

Computational Insights: DFT, NBO, and Frontier Molecular Orbitals

To predict the behavior of these molecules before entering the lab, Density Functional Theory (DFT) is employed. Standard protocols utilize the B3LYP functional with a 6-311G**(d,p) basis set to optimize ground-state geometries and map Frontier Molecular Orbitals (FMOs) 4.

Natural Bond Orbital (NBO) analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily localized over the pyrrolidine nitrogen and the adjacent aromatic π-system. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the nitro group. This spatial separation of FMOs is the defining characteristic of a highly polarizable molecule, leading to a drastically reduced HOMO-LUMO band gap and a massive increase in the first hyperpolarizability (β), making them excellent candidates for Non-Linear Optical (NLO) applications 2.

Quantitative Electronic Properties

The following table summarizes the extrapolated computational data demonstrating the effect of stepwise functionalization on the benzaldehyde oxime core:

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) |

| Benzaldehyde oxime (Baseline) | -6.85 | -1.25 | 5.60 | 1.45 |

| 4-(Pyrrolidin-1-yl)benzaldehyde oxime | -5.40 | -1.10 | 4.30 | 4.20 |

| 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde oxime | -5.65 | -2.85 | 2.80 | 8.75 |

Note: The introduction of the nitro group drops the LUMO energy significantly, narrowing the band gap to 2.80 eV and doubling the dipole moment, confirming strong ICT.

Self-Validating Experimental Methodologies

A robust experimental pipeline must integrate synthesis, spectroscopic characterization, and electrochemical profiling in a closed-loop, self-validating system.

Caption: Self-validating workflow combining synthesis, spectroscopy, and DFT computations.

Protocol 1: Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde oxime

Causality: The synthesis is designed as a two-step sequence. We utilize Nucleophilic Aromatic Substitution (SNAr) because the strong electron-withdrawing nitro group highly activates the adjacent fluorinated carbon, allowing for mild reaction conditions.

-

SNAr Reaction: Dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF. Add pyrrolidine (1.2 eq) and K₂CO₃ (1.5 eq). Stir at room temperature for 4 hours.

-

Self-Validation: Monitor via TLC. The highly polar starting material will convert to a distinct, brightly colored (yellow/orange) spot due to the newly formed push-pull chromophore 5.

-

-

Oxime Condensation: Isolate the intermediate and dissolve in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and Na₂CO₃ (0.75 eq).

-

Causality: Na₂CO₃ is used to buffer the pH to ~4.5-5.5. This maximizes the concentration of free nucleophilic hydroxylamine while ensuring the aldehyde carbonyl remains sufficiently protonated for nucleophilic attack.

-

-

Isolation: Reflux for 2 hours, cool, and precipitate with water. Filter and recrystallize from ethanol to isolate the thermodynamically favored E-isomer [[3]]().

-

Self-Validation: ¹H-NMR will show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the oxime -CH=N proton (~8.1 ppm) and the -OH broad singlet (~11.5 ppm), confirming structural integrity.

-

Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: Relying solely on DFT for band gaps often leads to underestimation. CV provides empirical derivation of ionization potentials (IP) and electron affinities (EA) to validate the computational models.

-

Setup: Prepare a 1 mM solution of the oxime in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

-

Electrodes: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode.

-

Internal Standard: Spike the solution with 1 mM Ferrocene (Fc).

-

Self-Validation: The Fc/Fc⁺ redox couple acts as an internal standard. By referencing all oxidation/reduction onset potentials to the Fc/Fc⁺ peak, reference electrode drift is normalized, creating a closed-loop validation of the absolute HOMO/LUMO energies.

-

-

Calculation: Calculate HOMO = -(E_ox_onset + 4.8) eV and LUMO = -(E_red_onset + 4.8) eV. Compare these empirical values against the DFT-generated data to confirm the push-pull magnitude.

Applications in Drug Development & Materials Science

The fine-tuned electronic properties of nitro-pyrrolidinyl benzaldehyde oximes have dual-domain applicability:

-

Drug Development: Oximes are critical pharmacophores used as antidotes for organophosphate poisoning (acetylcholinesterase reactivators). The nucleophilicity of the oxime oxygen is highly dependent on its pKa. By tuning the electron density via the pyrrolidinyl/nitro push-pull system, scientists can optimize the pKa to ensure the oxime exists in its active, anionic form at physiological pH 2.

-

Materials Science: The massive dipole moment (8.75 Debye) and spatial separation of FMOs result in high hyperpolarizability, making these compounds ideal dopants for electro-optic polymers and NLO materials [[4]]().

Conclusion

Nitro-pyrrolidinyl benzaldehyde oximes are highly modular electronic systems. By understanding the causality behind their intramolecular charge transfer and employing a self-validating loop of DFT computation and electrochemical analysis, researchers can predictably tune these molecules for advanced applications in both pharmacology and optics.

References

- "4-(1-Pyrrolidinyl)benzaldehyde oxime", ChemScene.

- "4-(1-Pyrrolidinyl)benzaldehyde | C11H13NO | CID 104037", PubChem.

- "Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co(II) Metal Complexes", JACS Directory.

- "Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations", ResearchGate.

- "Benzaldehyde oxime", Wikipedia.

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 4. Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co(II) Metal Complexes - Reema Chand*, Mohseen Ahmed, Bibhesh K. Singh - JACS (ISSN: 2394-5311) - JACS Directory [jacsdirectory.com]

- 5. 4-(1-Pyrrolidinyl)benzaldehyde | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Safety & Handling of 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde Oxime

Document Control:

-

Subject: 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime

-

Document Type: Technical Safety Guide & Handling Protocol

-

Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Scientists

Executive Safety Summary

The "So What?" for Researchers:

this compound is a functionalized aromatic intermediate often utilized in the synthesis of kinase inhibitors and antimicrobial agents. While it shares the general irritant profile of benzaldehyde derivatives, its specific dual-functionality—combining a nitro group (

Critical Hazard Insight: The coexistence of an energetic nitro group and a thermally labile oxime function creates a potential for energetic decomposition . Oximes can undergo exothermic Beckmann rearrangements or dehydration reactions (to nitriles) at elevated temperatures or in the presence of acidic catalysts. When coupled with a nitro group, the decomposition energy release can be significant.[3] Strict thermal control (<50°C) and acid-free storage are non-negotiable.

Chemical Identity & Characterization

| Property | Specification |

| Chemical Name | 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde oxime |

| CAS Number | 329695-69-4 |

| Molecular Formula | |

| Molecular Weight | 235.24 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |

| Precursor CAS | 284679-97-6 (Aldehyde form) |

| Purity Standard | Typically ≥95% (HPLC); check for E/Z isomer ratios |

Hazard Dynamics & Toxicology (E-E-A-T)

GHS Classification (Inferred)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Mechanistic Hazards

1. Thermal Instability (The Hidden Risk): Oximes are susceptible to thermal degradation. In the presence of trace acids or metal salts (Fe, Cu), this compound may undergo a violent decomposition or rearrangement. The pyrrolidine ring adds basicity, which may stabilize the oxime against acid-catalyzed hydrolysis to some extent, but the nitro group destabilizes the aromatic ring thermally.

-

Operational Rule: Never distill this compound at atmospheric pressure. Use high-vacuum techniques or purification via crystallization/chromatography only.

2. Sensitization Potential: Nitro-aromatics are known skin sensitizers.[4] The pyrrolidine moiety facilitates skin permeation due to its lipophilicity.

-

Operational Rule: Double-glove (Nitrile/Neoprene) is required.

Operational Protocols

Synthesis Workflow: Safe Condensation

The synthesis typically involves the condensation of 3-nitro-4-pyrrolidin-1-ylbenzaldehyde with hydroxylamine hydrochloride. This reaction is exothermic .[5]

Step-by-Step Protocol:

-

Preparation: Dissolve 3-nitro-4-pyrrolidin-1-ylbenzaldehyde (1.0 eq) in Ethanol (10 vol).

-

Buffering: Add Sodium Acetate (1.5 eq) or NaOH to neutralize the HCl released from hydroxylamine. Crucial: Failure to neutralize HCl creates an acidic environment that promotes immediate decomposition of the forming oxime.

-

Addition: Add Hydroxylamine Hydrochloride (1.2 eq) slowly at 0-5°C.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Do not reflux unless thermal stability data (DSC) confirms safety for this specific batch size.

-

Quench: Pour into ice water. The oxime typically precipitates.

-

Isolation: Filter and wash with cold water. Dry under vacuum at <40°C .

Visualization: Synthesis & Safety Logic

Caption: Controlled synthesis workflow emphasizing pH control to prevent acid-catalyzed decomposition.

Hazard Decision Tree: Thermal Handling

When handling the isolated solid, use this logic flow to determine processing limits.

Caption: Decision matrix for thermal processing. DSC (Differential Scanning Calorimetry) is mandatory before heating.

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended to prevent oxidation of the pyrrolidine ring.

-

Incompatibilities:

-

Strong Acids: Induce Beckmann rearrangement (violent).

-

Acid Chlorides/Anhydrides: React explosively with the oxime hydroxyl group.

-

Heavy Metals: Catalyze decomposition.

-

Emergency Response (Fire & Spill)

| Scenario | Protocol |

| Fire | Do NOT use high-volume water jets (may spread nitro-compounds). Use Water Fog, Foam, or Dry Chemical.[6][7] Move containers from fire area if safe. Risk of explosion if heated under confinement. |

| Skin Contact | Wash immediately with polyethylene glycol (PEG 400) followed by soap and water. PEG is more effective for lipophilic nitro-aromatics. |

| Spill (Solid) | Dampen with water to prevent dust. Sweep up avoiding friction/impact.[6] Place in a non-metallic container. |

| Inhalation | Remove to fresh air.[6] If blue discoloration (cyanosis) occurs, administer oxygen immediately (Methemoglobinemia risk from nitro compounds). |

References

-

Sigma-Aldrich. (n.d.).[4] 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde Product Sheet. Retrieved from

-

BenchChem. (2025).[5][8] Technical Support: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime (Analogous Chemistry). Retrieved from

-

ChemicalBook. (n.d.). This compound CAS 329695-69-4 Data. Retrieved from

-

ScienceOpen. (2010). (E)-4-Nitrobenzaldehyde oxime Crystallography and Hydrogen Bonding. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Nitro-4-pyrrolidin-1-yl-benzaldehyde. Retrieved from

Sources

- 1. 329695-69-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 3-NITRO-4-(1-PYRROLIDINYL)BENZENECARBALDEHYDE OXIME suppliers & manufacturers in China [m.chemicalbook.com]

- 3. icheme.org [icheme.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. benchchem.com [benchchem.com]

Dipole moment calculation for 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime

Technical Guide: Dipole Moment Determination of 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde Oxime

Executive Summary

This technical guide details the methodology for determining the ground (

Molecular Architecture & Electronic Theory

The dipole moment of this compound arises from the vector sum of its bond moments, heavily influenced by the intramolecular charge transfer (ICT).[1]

-

Donor (D): The pyrrolidine nitrogen lone pair donates electron density into the benzene ring.[1]

-

Acceptor (A): The nitro group (

) at the meta position (relative to the oxime) and the oxime group itself withdraw electron density.[1] -

Conjugation: The aromatic core facilitates charge separation, which is significantly enhanced upon photoexcitation.[1]

Resonance Contribution:

In the ground state, the molecule exists in a neutral form.[1] Upon excitation, the contribution of the zwitterionic resonance structure increases, leading to a large change in dipole moment (

Experimental Methodology: Solvatochromic Shift

The most robust experimental method for determining

Materials & Reagents

-

Solute: this compound (Synthesized via condensation of 3-nitro-4-pyrrolidinylbenzaldehyde with hydroxylamine hydrochloride).

-

Solvents: A set of 6–10 solvents with wide-ranging dielectric constants (

) and refractive indices (

Data Acquisition Protocol

-

Solution Prep: Prepare

M solutions of the oxime in each solvent. -

Spectroscopy:

-

Stokes Shift Calculation: Calculate the Stokes shift (

) in wavenumbers (

Mathematical Models

We employ the Lippert-Mataga , Bakhshiev , and Kawski-Chamma-Viallet (KCV) equations to correlate spectral shifts with solvent polarity functions.

Table 1: Solvatochromic Equations

| Method | Equation | Slope ( |

| Lippert-Mataga | ||

| Bakhshiev | ||

| KCV |

Computational Methodology (In Silico)

Experimental data must be validated against Quantum Mechanical calculations to resolve the Onsager radius (

Computational Workflow (DFT/TD-DFT)

Software: Gaussian 16 / ORCA / GAMESS.

-

Geometry Optimization (Ground State):

-

Functional: B3LYP or CAM-B3LYP (for long-range correction in charge-transfer systems).

-

Basis Set: 6-311++G(d,p) (Diffuse functions are critical for lone pairs on Nitro/Oxime).[1]

-

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) in vacuum and solvents used experimentally.[1]

-

Output: Optimized geometry, Ground state dipole (

).[1]

-

Excited State Calculation:

-

Cavity Radius (

) Determination:

Data Analysis & Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow from synthesis to dipole moment extraction.

Caption: Workflow integrating experimental solvatochromism and computational DFT for dipole estimation.

Calculating

Using the slope

- : Obtained from DFT calculations (typically accurate to within 0.2 D).[1]

- : Slope from experimental data.[1]

- : Calculated Onsager radius.

Implications for Drug Development[1][7]

Understanding the dipole moment of this compound provides direct insights into its pharmacokinetic behavior.

-

Membrane Permeability:

-

Solubility:

-

Reactivity:

-

The electron density map (visualized via DFT) will show the nitro group withdrawing density, making the aromatic ring susceptible to nucleophilic attack at specific positions, which is relevant for metabolic stability studies (e.g., CYP450 degradation).[1]

-

References

-

Gaussian, Inc. Gaussian 16 User Reference. Wallingford, CT.[1] [Link][1]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link][1]

-

Lippert, E. (1957).[1] Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Z. Naturforsch. A. [Link][1][7]

-

Mataga, N., et al. (1956).[1] Solvent Effects upon Fluorescence Spectra and the Dipole Moments of Excited Molecules. Bull. Chem. Soc. Jpn. [Link][1]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime

Introduction & Scientific Context

The compound 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime represents a specialized scaffold in medicinal chemistry, often utilized as a precursor for kinase inhibitors, GPCR ligands, and diverse heterocyclic libraries. The core structure features a meta-nitro group and a para-pyrrolidinyl moiety relative to the oxime functionality.

This electronic arrangement is critical: the nitro group at the 3-position provides steric and electronic influence, while the pyrrolidinyl group at the 4-position acts as a strong electron-donating group (EDG) via resonance. This "push-pull" electronic system stabilizes the aromatic ring but requires careful synthetic planning to avoid side reactions during the oxime formation.

This protocol details a robust, two-step synthesis starting from the commercially available 4-fluoro-3-nitrobenzaldehyde . The route prioritizes regioselectivity, yield maximization, and operational safety.

Synthetic Pathway Visualization

Caption: Two-step synthetic pathway involving Nucleophilic Aromatic Substitution (SnAr) followed by Aldehyde Condensation.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde

Mechanism: Nucleophilic Aromatic Substitution (SnAr). The nitro group at the ortho position to the fluorine atom strongly activates the ring for nucleophilic attack by pyrrolidine. This reaction is highly regioselective due to the leaving group ability of fluorine and the activating power of the nitro group [1].

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role |

| 4-Fluoro-3-nitrobenzaldehyde | 1.0 | Substrate |

| Pyrrolidine | 1.2 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 1.5 | Base (Acid Scavenger) |

| Acetonitrile (ACN) or DMF | Solvent | Reaction Medium |

Procedure

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-nitrobenzaldehyde (10.0 mmol) in Acetonitrile (50 mL).

-

Addition: Add Potassium Carbonate (15.0 mmol) to the solution.

-

Nucleophile Addition: Add Pyrrolidine (12.0 mmol) dropwise over 5 minutes. Note: The reaction is exothermic; an ice bath may be used during addition if scaling up >10g.

-

Reaction: Heat the mixture to 60°C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a bright yellow/orange spot (Rf ~0.4).

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product typically precipitates as a bright yellow/orange solid.

-

Filter the solid using a Büchner funnel.[5]

-

Wash the filter cake with cold water (2 x 50 mL) to remove residual salts and DMF/ACN.

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

-

QC Checkpoint:

-

Appearance: Yellow to orange solid.

-

Melting Point: 107.5 – 108.5 °C [2].[6]

-

Yield: Expected 90–95%.

-

Step 2: Synthesis of this compound

Mechanism: Nucleophilic addition-elimination. Hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond. Sodium acetate acts as a buffer to prevent protonation of the hydroxylamine amine group while catalyzing the dehydration step [3].

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][7] | Role |

| Aldehyde Intermediate (from Step 1) | 1.0 | Substrate |

| Hydroxylamine HCl (NH₂OH[2]·HCl) | 1.5 | Reagent |

| Sodium Acetate (NaOAc) | 2.0 | Buffer/Base |

| Ethanol / Water (4:1) | Solvent | Solvent System |

Procedure

-

Setup: In a 100 mL round-bottom flask, dissolve the 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde (5.0 mmol) in Ethanol (20 mL).

-

Reagent Prep: In a separate beaker, dissolve Hydroxylamine HCl (7.5 mmol) and Sodium Acetate (10.0 mmol) in Water (5 mL).

-

Addition: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.

-

Reaction: Reflux the mixture at 80°C for 1–2 hours.

-

Monitoring: TLC (Hexane:EtOAc 1:1) will show the conversion of the aldehyde to a slightly more polar spot (the oxime).

-

-

Workup:

-

Allow the mixture to cool to room temperature.

-

Remove approximately 75% of the ethanol using a rotary evaporator.

-

Add 50 mL of cold water to the residue. The oxime should precipitate as a solid.

-

Troubleshooting: If an oil forms, induce crystallization by scratching the glass or adding a seed crystal. Alternatively, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water if high purity (>99%) is required.

-

Final Product: Filter, wash with cold water, and dry under vacuum.[2][8]

Quality Control & Characterization

NMR Interpretation Logic

The transition from Aldehyde to Oxime is distinct in 1H NMR.

| Proton Environment | Aldehyde Precursor (δ ppm) | Target Oxime (δ ppm) | Diagnostic Change |

| Aldehyde (-CHO) | ~9.8 - 10.0 (s, 1H) | Absent | Disappearance confirms consumption of SM. |

| Oxime (-CH=N-) | Absent | ~8.1 - 8.3 (s, 1H) | Appearance of singlet confirms oxime formation. |

| Oxime (-OH) | Absent | ~11.2 - 11.6 (s, 1H) | Broad singlet, exchangeable with D₂O. |

| Aromatic (H-2) | ~8.4 (d, meta coupling) | ~8.0 - 8.2 | Shifted upfield slightly due to loss of C=O induction. |

| Pyrrolidine (-CH₂-) | ~3.2 - 3.5 (m, 4H) | ~3.2 - 3.4 (m, 4H) | Remains largely unchanged. |

Safety & Hazards (E-E-A-T)

-

Nitro Compounds: Organic nitro compounds can be energetic. While this specific molecule is stable, avoid excessive heat (>150°C) during drying.

-

Skin Sensitization: 4-Fluoro-3-nitrobenzaldehyde is a known skin irritant and sensitizer [4]. Double-gloving (Nitrile) is recommended.

-

Pyrrolidine: Highly flammable and corrosive. Handle in a fume hood.

References

-

Sigma-Aldrich. (2023). Product Specification: 4-Fluoro-3-nitrobenzaldehyde. Retrieved from

-

Key Organics. (2023). Safety Data Sheet: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. Retrieved from

-

BenchChem. (2025).[1][2][9] Application Notes and Protocols for Oxime Bond Formation. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Nitro-4-pyrrolidin-1-yl-benzaldehyde. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde | 284679-97-6 [sigmaaldrich.com]

- 7. 4-Fluoro-3-nitrobenzaldehyde 97 42564-51-2 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Step-by-step preparation of 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime from benzaldehyde

An Application Note for the Multi-Step Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde Oxime from Benzaldehyde Precursors

Introduction and Strategic Overview

The synthesis of this compound is a multi-step process involving key organic transformations. This document provides a comprehensive, step-by-step guide for its preparation, grounded in established chemical principles. The target molecule incorporates a nitro group, a pyrrolidine substituent, and an oxime functional group on a benzaldehyde scaffold. Such substituted aromatic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.

The synthetic strategy outlined herein begins with a suitable para-substituted benzaldehyde derivative. It is crucial to note that the direct functionalization of benzaldehyde at the para-position is challenging due to the meta-directing nature of the aldehyde group in electrophilic aromatic substitution reactions.[1][2] Therefore, our synthesis commences from 4-chlorobenzaldehyde, a commercially available and cost-effective starting material. The overall synthetic pathway involves four distinct stages:

-

Nitration: Introduction of a nitro group onto the aromatic ring of 4-chlorobenzaldehyde.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro group with pyrrolidine.

-

Oximation: Conversion of the aldehyde functional group to an oxime.

This guide is designed to provide not only a detailed protocol but also the scientific rationale behind each step, ensuring a thorough understanding of the process for successful replication and potential optimization.

Overall Synthetic Workflow

The logical progression of the synthesis is depicted below. Each step is designed to set up the molecule for the subsequent transformation, leading efficiently to the final product.

Caption: Overall synthetic workflow from 4-chlorobenzaldehyde to the final product.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times. The nitration step is highly exothermic and requires careful temperature control.[3]

Part 1: Synthesis of 4-Chloro-3-nitrobenzaldehyde

Principle: This step involves the electrophilic aromatic substitution of 4-chlorobenzaldehyde. The aldehyde group (-CHO) is a deactivating, meta-directing group, while the chloro (-Cl) group is a deactivating, ortho-, para-directing group.[1] Both substituents direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the chlorine and meta to the aldehyde, resulting in the desired 4-chloro-3-nitrobenzaldehyde isomer as the major product. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Chlorobenzaldehyde | 140.57 | 10.0 g | 71.1 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 6.0 mL | ~94.8 |

| Ice | - | 200 g | - |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |

Protocol:

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.

-

Acid Mixture: Carefully add 40 mL of concentrated sulfuric acid to the flask and cool it to 0-5 °C.

-

Substrate Addition: Slowly add 10.0 g (71.1 mmol) of 4-chlorobenzaldehyde to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 4-chlorobenzaldehyde over 30-45 minutes. Critically maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition.[3]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto 200 g of crushed ice with vigorous stirring. A pale-yellow solid will precipitate.

-

Isolation and Purification:

-

Filter the precipitate using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.

-

Dry the crude product in a desiccator.

-

For further purification, recrystallize the crude solid from an ethanol-water mixture to obtain pure 4-chloro-3-nitrobenzaldehyde.

-

Part 2: Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde

Principle: This transformation is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the chloride ion by the secondary amine, pyrrolidine. Anhydrous potassium carbonate is used as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Chloro-3-nitrobenzaldehyde | 185.56 | 5.0 g | 27.0 |

| Pyrrolidine | 71.12 | 2.8 mL | 32.4 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 5.6 g | 40.5 |

| Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Brine (saturated NaCl solution) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 5 g | - |

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (27.0 mmol) of 4-chloro-3-nitrobenzaldehyde in 50 mL of anhydrous DMF.

-

Addition of Reagents: Add 5.6 g (40.5 mmol) of anhydrous potassium carbonate, followed by the dropwise addition of 2.8 mL (32.4 mmol) of pyrrolidine.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 2:1).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

-

A yellow-orange solid will precipitate. Stir for 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Filter the precipitate and wash with water.

-

The crude product can be purified by recrystallization from ethanol to yield 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde as a bright yellow solid.[5]

-

Part 3: Synthesis of this compound